N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-N-phenyl-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-19(12-6-3-2-4-7-12)15(21)13-8-9-14(18-17-13)20-11-5-10-16-20/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGQJNLCMAYKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Multicomponent reactions (MCRs): These reactions involve the simultaneous formation of multiple bonds in a single step, often using readily available starting materials.
Cyclocondensation reactions: These reactions involve the cyclization of a linear precursor to form the pyridazine ring.
Substitution reactions:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and halides can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: Reduction can produce amines or alcohols.
Substitution: Substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide as an anticancer agent. The compound has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. The structural features of this compound, particularly the pyrazole and pyridazine rings, are believed to contribute to its cytotoxic effects.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties, which are critical in treating various inflammatory diseases. Pyrazole derivatives have been shown to selectively inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory cytokines. In vivo studies using carrageenan-induced paw edema models have demonstrated that compounds with similar structures exhibit significant anti-inflammatory activity .
Case Study:
A series of pyrazole derivatives were evaluated for their anti-inflammatory effects, revealing that those with electron-donating groups exhibited more potent activity compared to those with electron-withdrawing groups . This suggests that structural modifications can enhance therapeutic efficacy.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in relation to neurodegenerative diseases. Research indicates that pyrazole derivatives can inhibit monoamine oxidase enzymes (MAOs), which are involved in the breakdown of neurotransmitters. This inhibition may lead to increased levels of neurotransmitters like dopamine and serotonin, potentially offering therapeutic benefits in conditions such as Parkinson's disease and depression .
Antimicrobial Activity
This compound and its derivatives have shown antimicrobial properties against various bacterial strains. Preliminary studies suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making them potential candidates for developing new antibiotics.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve various interactions at the molecular level:
- Hydrogen Bonding: The compound forms dimers through intermolecular hydrogen bonds, which may stabilize its structure and enhance biological activity .
- π–π Stacking Interactions: These interactions between the pyrazole and pyridazine rings contribute to the stability of the molecular structure and may influence its interactions with biological targets .
Mechanism of Action
The mechanism by which N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyridazine ring and its substituents can bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences from the target compound:
Key Observations:
- Carboxamide vs.
- N-Substituents: The N-methyl and N-phenyl groups increase steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability compared to unsubstituted amines .
- Pyrazole Role: The pyrazole moiety at position 6 is conserved across analogs, suggesting its importance in π-π stacking or metal coordination (e.g., kinase inhibition) .
Physicochemical and Crystallographic Properties
- Planarity and Packing: Pyridazine-pyrazole derivatives (e.g., N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) exhibit planar geometries (r.m.s. deviation ≤ 0.044 Å) with intramolecular H-bonding (S(6) motif) and π-π interactions (3.68 Å distance) . The target compound’s carboxamide may introduce additional H-bond donors/acceptors, altering crystal packing.
Biological Activity
N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyridazine ring, a pyrazole moiety, and a carboxamide functional group. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring via hydrazine condensation with carbonyl compounds, and subsequent coupling to form the pyridazine structure. The introduction of the methyl and phenyl groups enhances its pharmacological properties.
This compound exhibits various mechanisms of action depending on its biological target:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and various kinases.
- Receptor Modulation : It acts as a modulator for purinergic receptors (e.g., P2Y12), which are crucial in platelet aggregation and cardiovascular health .
- Antioxidant Activity : The compound demonstrates antioxidant properties that may contribute to its therapeutic effects in oxidative stress-related diseases.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound. In vitro studies indicate that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, with IC50 values in the low micromolar range . This suggests its utility in treating conditions characterized by chronic inflammation.
Anticancer Properties
The compound has also been evaluated for anticancer activity against various cancer cell lines. In particular, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in human lung (A549) and colon (HT-29) cancer cells. Molecular docking studies suggest that it binds effectively to targets involved in cancer progression, such as glycogen synthase kinase 3 (GSK3) .
Antithrombotic Effects
As a reversible antagonist of the P2Y12 receptor, this compound exhibits potent antiplatelet effects, making it a candidate for cardiovascular therapies aimed at preventing thromboembolic events .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Case Studies
Several studies have investigated the efficacy of this compound:
- In Vivo Anti-inflammatory Study : A study demonstrated that administration of this compound significantly reduced edema in a mouse model of inflammation, outperforming standard NSAIDs like diclofenac .
- Cancer Treatment Trials : Clinical trials are ongoing to assess its effectiveness as part of combination therapies for lung and colon cancers, focusing on its ability to enhance the efficacy of existing chemotherapeutics .
Q & A
Q. What are the established synthetic routes for N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic aromatic substitution. A representative method involves refluxing 3-chloro-6-(1H-pyrazole-1-yl)pyridazine with aniline in xylene for 12 hours, followed by purification via recrystallization from chloroform . Key optimization parameters include:
- Solvent choice : Xylene is preferred for its high boiling point, enabling prolonged reflux without solvent evaporation.
- Stoichiometry : A 1:1 molar ratio of reactants minimizes side products.
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress.
- Work-up : Precipitation with water improves yield, while chloroform recrystallization enhances purity .
Q. How is the molecular structure of this compound validated, and what crystallographic features are critical for stability?
Single-crystal X-ray diffraction (SCXRD) confirms the planar geometry of the pyridazine, pyrazole, and phenyl rings, with an RMS deviation of 0.044 Å . Key stabilizing interactions include:
- Intramolecular H-bonding : C–H⋯N interactions form an S(6) ring motif .
- Intermolecular H-bonding : Creates infinite polymeric chains along the crystallographic b-axis .
- π–π stacking : Between pyrazole and pyridazine rings at 3.6859 Å, enhancing crystal packing .
Advanced Research Questions
Q. How do computational docking studies inform the biological activity of pyrazolylpyridazine derivatives, and what validation methods are recommended?
Docking studies predict inhibitory activity against kinases like glycogen synthase kinase-3 (GSK-3) by analyzing ligand-receptor binding modes. For example, pyrazolylpyridazine derivatives show favorable binding to GSK-3’s ATP-binding pocket . To validate:
- In vitro kinase assays : Measure IC₅₀ values using radioactive or fluorescence-based assays.
- Structural alignment : Compare docking-predicted conformations with SCXRD data to resolve discrepancies .
- Mutagenesis studies : Identify critical residues for binding by altering key amino acids in the kinase domain.
Q. How can researchers resolve contradictions between crystallographic data and computational predictions for molecular conformations?
Discrepancies often arise from static (crystallography) vs. dynamic (computational) models. Mitigation strategies include:
- Molecular dynamics (MD) simulations : Assess conformational flexibility in solution.
- Temperature factors in SCXRD : High B-factors indicate regions of structural variability.
- Quantum mechanical (QM) optimization : Refine docking poses using density functional theory (DFT) to account for electronic effects .
Q. What role do non-covalent interactions play in the compound’s pharmacokinetic properties, and how can they be leveraged in drug design?
The compound’s planar structure and π–π interactions enhance membrane permeability, while H-bonding motifs influence solubility and target binding. Strategies include:
Q. How can researchers design experiments to probe the compound’s selectivity for kinase targets like GSK-3 versus off-target enzymes?
- Kinase profiling panels : Test against a broad panel of kinases (e.g., Eurofins KinaseProfiler™).
- Cellular assays : Measure downstream biomarkers (e.g., β-catenin levels for GSK-3 inhibition).
- Co-crystallization : Obtain structures of the compound bound to off-target kinases to identify selectivity-determining residues .
Methodological Guidance for Data Analysis
Q. What analytical techniques are recommended for characterizing synthetic intermediates and final products?
Q. How should researchers address low yields in the final synthetic step?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
